Product packaging for 1,4-Benzodiazepine(Cat. No.:CAS No. 264-64-2)

1,4-Benzodiazepine

Cat. No.: B1214927
CAS No.: 264-64-2
M. Wt: 144.17 g/mol
InChI Key: GUJAGMICFDYKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Benzodiazepine is a fundamental heterocyclic organic compound that serves as the core structural scaffold for a vast class of psychoactive pharmaceuticals. This versatile seven-membered diazepine ring fused to a benzene ring provides researchers with a critical building block in medicinal chemistry for developing new therapeutic agents and studying neurological pathways . The primary research value of the this compound structure lies in its role as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system . When a this compound compound binds at the interface of the α and γ subunits of this receptor, it induces a conformational change that increases the affinity of GABA for its binding site, thereby enhancing the inhibitory effect of this neurotransmitter and leading to neuronal hyperpolarization . This mechanism underpins the extensive study of this compound derivatives for their anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties . Beyond its classical central nervous system applications, the this compound scaffold demonstrates significant versatility in research. It has been identified as a promising core for developing inhibitors of the respiratory syncytial virus (RSV), showcasing its potential in antiviral drug discovery . The structure-activity relationship (SAR) of this scaffold is well-established; substitutions at positions 1, 2, 3, 5, and 7 of the core structure can profoundly modulate the compound's potency, pharmacological profile, and pharmacokinetic properties, allowing researchers to fine-tune molecules for specific experimental purposes . This reagent is presented as a key intermediate for chemical synthesis and biological investigation. Warning: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B1214927 1,4-Benzodiazepine CAS No. 264-64-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

264-64-2

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

1H-1,4-benzodiazepine

InChI

InChI=1S/C9H8N2/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-7,11H

InChI Key

GUJAGMICFDYKNR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NC=CN2

Canonical SMILES

C1=CC=C2C(=C1)C=NC=CN2

Other CAS No.

41935-47-1

Synonyms

1,4-benzodiazepine
1,4-benzodiazepine-2,5-dione
2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)-
BZ 423
Bz-423

Origin of Product

United States

Synthetic Methodologies for 1,4 Benzodiazepine Scaffolds and Derivatives

Advanced and Novel Synthetic Strategies for Functionalized 1,4-Benzodiazepines

Transformations from Azidoquinones with Mechanistic Insights

A notable synthetic route to functionalized 1,4-benzodiazepine scaffolds involves the transformation of azidoquinones. Recent research has detailed a protocol for the synthesis of p-quinone fused 5-substituted-1,4-benzodiazepines (p-QBZDs) through InCl₃-catalyzed intermolecular tandem cycloannulation of azidoquinones with amines and aldehydes bohrium.comacs.orgnih.gov. This method offers a direct pathway to redox-active quinone-embedded benzodiazepines, valuable in medicinal chemistry bohrium.comacs.orgnih.gov.

Mechanistic studies have elucidated two distinct pathways depending on the formation of an EDA complex between azidoquinones and InCl₃ bohrium.comacs.orgnih.gov. In the absence of EDA complex formation, the reaction proceeds via a 2,3-bridged-2H-azirine intermediate, followed by regiospecific addition of an amine, ring opening, and cyclization, resulting in p-QBZDs with a oup.comresearchgate.net-azide-nitrogen migration bohrium.comacs.orgnih.gov. Conversely, when EDA complex formation occurs, the pathway involves regioselective aza-Michael addition and nitrene insertion with the aldehyde, leading to p-QBZDs without the oup.comresearchgate.net-azide-nitrogen migration, and potentially p-quinone fused imidazoles as secondary products bohrium.comacs.orgnih.gov. This approach provides diverse substrate scopes, allowing for the construction of complex benzodiazepine (B76468) architectures bohrium.comacs.orgnih.gov.

Table 1: Transformation of Azidoquinones to p-Quinone Fused 1,4-Benzodiazepines

Substrate TypeCatalystCo-reactants (Amine/Aldehyde)Key Intermediate PathwayProduct TypeMigrationReference
AzidoquinonesInCl₃Amines and Aldehydes2,3-Bridged-2H-azirinep-QBZDs oup.comresearchgate.net-Azide-N bohrium.comacs.orgnih.gov
AzidoquinonesInCl₃Amines and AldehydesAza-Michael/Nitrene Insertionp-QBZDsNone bohrium.comacs.orgnih.gov

Stereoselective Synthesis and Chiral Control in this compound Chemistry

The inherent conformational flexibility of the seven-membered diazepine (B8756704) ring in 1,4-benzodiazepines often leads to chirality, even in the absence of traditional stereocenters. This conformational chirality is crucial for molecular recognition and biological activity oup.comresearchgate.netresearchgate.netmdpi.com. Achieving control over this stereochemistry is paramount for developing enantiomerically pure compounds.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been employed for the synthesis of chiral this compound derivatives. These include the use of chiral starting materials (chiral pool), resolution of racemic mixtures, and the application of chiral auxiliaries or catalysts ethz.ch.

For instance, the total synthesis of pyrrolo-[2,1-c] bohrium.comoup.combenzodiazepine (PBD) monomers, such as (S)-(−)-barmumycin and (S)-(+)-boseongazepine B, has been achieved through enantioselective routes that involve stereocontrolled introduction of substituents and the establishment of stereogenic centers rsc.orgrsc.org. These methods often rely on proline-catalyzed asymmetric reactions or other enantioselective transformations to build the chiral framework with high stereocontrol rsc.orgrsc.org. Furthermore, Rh-catalyzed asymmetric hydroamination of (aminomethyl)anilines has been utilized to generate chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities semanticscholar.orgacs.org.

Table 2: Examples of Enantioselective Synthesis Strategies for 1,4-Benzodiazepines

Synthetic StrategyKey Reagents/CatalystsTarget Class/ExampleAchieved Enantioselectivity (ee)Reference(s)
Asymmetric HydroaminationRh-catalysis, Chiral Ligands (e.g., (R)-DTBM-Segphos)3-Vinyl-1,4-benzodiazepinesUp to 90% ee semanticscholar.orgacs.org
Chiral Pool SynthesisAmino acid precursors (e.g., Proline)Pyrrolo-[2,1-c] bohrium.comoup.combenzodiazepines (PBDs)High rsc.orgrsc.org
Deprotonation/Trapping with Chiral AuxiliariesDi(p-anisyl)methyl (DAM) groupQuaternary 1,4-benzodiazepin-2-onesExcellent nih.gov
Resolution of Racemic MixturesChiral stationary phase chromatography (Low Temp.)Diazepam, Tetrazepam, Prazepam, FlunitrazepamSeparation of Conformational Enantiomers researchgate.netmdpi.com

A significant aspect of chirality in 1,4-benzodiazepines arises from the non-planar conformation of their seven-membered ring, leading to conformational enantiomers or atropisomers oup.comresearchgate.netresearchgate.netmdpi.comacs.org. These molecules may lack a traditional chiral center but possess a chiral axis or plane due to restricted rotation or specific ring conformations. For instance, diazepam and related 1,4-benzodiazepin-2-ones adopt ground-state conformations with a non-planar seven-membered ring, lacking reflection symmetry, thereby existing as conformational enantiomers researchgate.netresearchgate.net.

The interconversion between these conformational enantiomers typically occurs via a ring-inversion mechanism, with energetic barriers that can vary. For diazepam, this barrier is estimated to be around 17.6 kcal/mol, allowing rapid interconversion at room temperature researchgate.netmdpi.com. However, under specific conditions, such as low-temperature chromatography on chiral stationary phases, these interconverting enantiomers can be separated researchgate.netmdpi.com. In some cases, bulky substituents can hinder rotation around single bonds, leading to more stable atropisomers that can be isolated oup.comresearchgate.net. The study of atropisomerism in benzodiazepines is critical, as different conformers can exhibit distinct binding affinities to biological targets like the GABAA receptor researchgate.netmdpi.comacs.org. For example, in the imidazo[1,5-a] bohrium.comoup.combenzodiazepine series, resolution of compounds lacking a center of asymmetry but possessing a chiral plane was achieved by reduction, resolution of the resulting chiral dihydro derivatives, and subsequent oxidation, maintaining conformational integrity acs.org.

Molecular Interactions and Receptor Modulation of 1,4 Benzodiazepines

Interactions with Non-GABAᴀ Molecular Targets

While the primary mechanism of action of 1,4-benzodiazepines is through the modulation of GABAᴀ receptors, some compounds of this class have been shown to interact with other molecular targets, although generally with lower affinity.

Certain 1,4-benzodiazepines can act as antagonists at cholecystokinin (B1591339) (CCK) receptors. nih.govnih.gov The CCK receptors, CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B), are G protein-coupled receptors involved in various physiological processes, including gastrointestinal functions and anxiety. nih.gov

Structurally distinct 1,4-benzodiazepines have been developed that show selectivity for either CCK1R or CCK2R. nih.gov For example, devazepide (B1670321) is a well-characterized CCK1R antagonist. biorxiv.org The interaction of these benzodiazepines with CCK receptors occurs at an allosteric site, topographically distinct from the binding site of the endogenous ligand CCK. monash.edu This interaction can modulate the binding and signaling of CCK. Some 1,5-benzodiazepines have also been shown to bind to CCK receptors, with some acting as agonists at CCK1R while being antagonists at CCK2R. nih.gov

Interactions of 1,4-benzodiazepines with other targets such as phosphodiesterase 4 (PDE4) and alpha-1A adrenoceptors (α1A-AR) have been reported, though this is a less characterized area. Some studies suggest that certain benzodiazepine (B76468) derivatives may exhibit inhibitory activity towards PDE4, an enzyme involved in the degradation of cyclic AMP (cAMP), a second messenger important in various cellular signaling pathways. The interaction with α1A-AR, a subtype of adrenergic receptor, is also an area of ongoing research.

Tubulin Polymerization Inhibition

Recent research has identified 1,4-benzodiazepine derivatives as a promising class of compounds that interfere with microtubule dynamics through the inhibition of tubulin polymerization, a mechanism crucial for cell division and a target for anticancer therapies.

Studies have shown that certain novel this compound derivatives can induce a G2/M block in the cell cycle, with some identified specifically as M-phase blockers. The disruption of the cellular microtubule network by these compounds has been confirmed through immunofluorescence assays. Further investigation into the mechanism revealed that these derivatives inhibit tubulin polymerization. Molecular docking studies suggest that these benzodiazepine derivatives likely bind to the colchicine (B1669291) site on tubulin, partially overlapping with the native colchicine binding pose. This interaction is thought to induce a conformational change in tubulin that prevents its polymerization into microtubules.

One of the most potent compounds identified, compound 9a, demonstrated significant cytotoxicity against five different cancer cell lines, with IC50 values ranging from 6 to 15 nM. Its direct inhibitory effect on tubulin polymerization was quantified with an IC50 of 1.65 µM. Mechanistic studies confirmed that compound 9a disrupts the intracellular microtubule organization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. A related class of compounds, benzothiazepine (B8601423) derivatives, has also been explored for this activity. The hit compound D8 from a series of diaryl benzo[b]thiazepines showed potent inhibition of tubulin polymerization with an IC50 value of 1.20 µM and exhibited significant growth inhibition in several cancer cell lines.

CompoundTargetActivity (IC50)Cell Line(s)Reference
Compound 9aTubulin Polymerization1.65 µM-
Compound 9aCancer Cell Proliferation6-15 nMFive cancer cell lines
Compound D8 (Benzothiazepine derivative)Tubulin Polymerization1.20 µM-
Compound D8 (Benzothiazepine derivative)Cancer Cell Proliferation1.47-1.94 µMHeLa, MCF-7, HT29, A549

Other Identified Molecular Interactions

The this compound structure has proven to be a versatile scaffold, demonstrating interactions with a range of other molecular targets implicated in various disease processes.

HIV-1 Tat

The Human Immunodeficiency Virus-1 (HIV-1) Tat protein is a critical regulatory protein for viral transcription and replication. Certain this compound derivatives have been identified as inhibitors of Tat function. The compound Ro5-3335 was one of the first described to inhibit Tat-dependent transcription. While its precise mechanism is complex and may involve interactions with host factors like RUNX1, it has been shown to substantially decrease Tat-mediated transcellular activation of the HIV-1 Long Terminal Repeat (LTR). Another widely known this compound, Diazepam, has been found to potently suppress HIV-1 Tat-induced chemotaxis of human microglial cells. This inhibitory effect is associated with its ability to block the mobilization of intracellular calcium ([Ca2+]i) induced by Tat.

Ras Farnesylation

Oncogenic Ras proteins require a post-translational modification known as farnesylation to become tethered to the cell membrane and exert their function in cell signaling pathways that can lead to malignant transformation. The enzyme responsible for this modification, farnesyltransferase, has become a target for anticancer drug development. Potent inhibitors of this enzyme have been developed using a this compound scaffold to mimic a peptide turn. These benzodiazepine peptidomimetics have shown remarkable potency, with IC50 values less than 1 nM. A specific peptidomimetic, Cys(BZA)Met, which incorporates the 3-amino-1-carboxymethyl-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one (BZA) scaffold, initially showed moderate potency with an IC50 of 400 nM. However, N-methylation of the cysteine amide in this compound increased its potency almost 100-fold, resulting in an IC50 between 0.3 and 1 nM. These compounds are cell-permeable and have been shown to block the farnesylation of Ras in intact cells.

Src Protein Tyrosine Kinase

Src is a non-receptor protein tyrosine kinase that plays a role in regulating cell growth and differentiation; its deregulated activity is linked to malignant transformation. A screening of a combinatorial library of 1,680 1,4-benzodiazepines identified novel inhibitors of Src kinase activity. The lead compound, designated N-L-Yaa, possesses an L-4-hydroxyphenylmethyl group at the R(1) position and a biphenylmethyl substituent at the R(2) position of the this compound-2-one scaffold. This compound exhibited an IC50 of 73 µM against Src. Kinetic studies revealed that its mechanism of binding is mixed against the peptide substrate, with a Ki of 35 µM, and noncompetitive against ATP-Mg, with a Ki of 17 µM.

Cholinesterase

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. A series of novel this compound-2,5-diones, structurally related to cyclopenin, have been synthesized and evaluated for their ability to inhibit AChE. Several of these compounds were found to have potent, reversible anticholinesterase activity in both in vitro and in vivo models. Among the synthesized derivatives, compounds 5a, 5b, 5c, and 5g were identified as the most active.

Endothelin Receptors

Endothelin (ET) is a potent vasoconstrictor implicated in various cardiovascular diseases, and its effects are mediated through ETA and ETB receptors. Novel classes of endothelin receptor antagonists have been designed based on the 1,3,4,5-tetrahydro-1H-benzo[e]diazepin-2-one and this compound-2,5-dione scaffolds. These efforts have led to the identification of potent dual ETA/ETB receptor antagonists with affinities in the low nanomolar range. One promising candidate from the this compound-2,5-dione series, 1-benzyl-7-chloro-3-isopropyl-4-(3-methoxybenzyl)-1,4-benzodiazepine-2,5-dione (compound 17b), was found to have an IC50 value in the low nanomolar range for inhibiting the ET-1 induced change in intracellular calcium concentration.

Compound Class/NameTargetKey FindingsReported PotencyReference
Ro5-3335HIV-1 TatInhibits Tat-dependent transcription and transcellular activation of HIV-1 LTR.Effective in µM range.
DiazepamHIV-1 TatSuppresses Tat-induced microglial chemotaxis by blocking [Ca2+]i mobilization.-
Benzodiazepine PeptidomimeticsRas FarnesyltransferasePotent, cell-permeable inhibitors.IC50 < 1 nM
Cys(BZA)Met (N-methylated)Ras FarnesyltransferaseIncreased potency through N-methylation.IC50 = 0.3-1 nM
N-L-YaaSrc Protein Tyrosine KinaseMixed inhibition kinetics.IC50 = 73 µM
This compound-2,5-diones (e.g., 5a, 5b, 5c, 5g)CholinesterasePotent, reversible anticholinesterase activity.Identified as most active in series.
1-benzyl-7-chloro-3-isopropyl-4-(3-methoxybenzyl)-1,4-benzodiazepine-2,5-dione (17b)Endothelin ReceptorsPotent antagonist activity.IC50 in low nM range

Structure Activity Relationships and Molecular Design Principles for 1,4 Benzodiazepines

General Principles of 1,4-Benzodiazepine Structure-Activity Relationships

The foundational structure of a this compound consists of a benzene (B151609) ring (Ring A) fused to a seven-membered diazepine (B8756704) ring (Ring B), typically with a phenyl group substituent at position 5 (Ring C). nih.govresearchgate.net Early SAR studies established several fundamental requirements for activity. The seven-membered imino-lactam ring (Ring B) is considered essential for affinity at the benzodiazepine (B76468) binding site. tsijournals.comquora.com

Key structural features deemed critical for molecular interaction include:

A proton-accepting group at position 2: A carbonyl group (C=O) at this position is present in almost all active 1,4-benzodiazepines and is thought to be necessary for binding to a histidine residue in the receptor. mespharmacy.org Its removal can decrease binding affinity by two orders of magnitude. tsijournals.com

The 4,5-imine double bond: Saturation of the double bond between positions 4 and 5, or shifting it to the 3,4-position, leads to a significant decrease or complete loss of in vitro affinity. tsijournals.comyoutube.com

An aryl substituent at position 5: The presence of a phenyl group or another aromatic/heteroaromatic ring at the 5-position is crucial for high activity, as it is believed to participate in π-π stacking interactions with aromatic amino acid residues of the receptor. mespharmacy.orgyoutube.com

An electronegative substituent at position 7: This is a critical position on Ring A, where an electron-withdrawing group significantly enhances the compound's potency. tsijournals.comyoutube.com

Conversely, substitutions at positions 6, 8, and 9 on the benzene ring are generally detrimental, leading to a decrease in activity. youtube.com These general principles form the basis for understanding the more nuanced effects of specific molecular modifications.

Impact of Substituent Modifications on Molecular Interaction and Affinity

The pharmacological profile of a this compound can be finely tuned by strategic modifications to its three main structural components: the diazepine ring, the fused benzene ring, and the C5-phenyl ring.

The diazepine ring is a primary site for structural modification. chemisgroup.usresearchgate.net

Position 1: Substitution at the N-1 position with a small alkyl group, such as a methyl group, can increase activity. tsijournals.com However, the substituent should be small for optimal intrinsic activity. youtube.com

Position 2: As mentioned, a carbonyl function is important for potency. scribd.com Replacing the carbonyl with a thionyl group (C=S) or fusing a heterocyclic ring, such as a triazole or imidazole (B134444) ring across positions 1 and 2, can yield highly potent compounds like alprazolam and triazolam. youtube.comchemisgroup.usnih.gov

Position 3: Introduction of a hydroxyl group at the C-3 position generally retains activity and often results in compounds with shorter half-lives. youtube.com However, larger alkyl substituents at this position tend to decrease activity. youtube.com The stereochemistry at C-3 is also crucial; for instance, with 3-alkoxy derivatives, the S-enantiomer has been found to have greater activity than the R-enantiomer. chemisgroup.us

4,5-Double Bond: Saturation of this bond eliminates activity, highlighting its importance for maintaining the correct conformation for receptor binding. tsijournals.comquora.com

Modifications on the fused benzene ring (Ring A) are more restricted, with position 7 being the most important site for manipulation. chemisgroup.us

Position 7: An electron-withdrawing substituent is required for high activity. youtube.com The potency generally correlates with the electronegativity of the substituent, following an approximate order of NO₂ > Br > CF₃ > Cl. mespharmacy.orgresearchgate.net Electron-donating groups at this position decrease activity. tsijournals.com

Positions 6, 8, and 9: These positions should remain unsubstituted, as any modification typically reduces or abolishes pharmacological activity. youtube.com

Table 1: Effect of Substituents on Benzene Ring (Ring A) on Activity

PositionType of SubstituentEffect on Activity
7 Electron-withdrawing (e.g., Cl, NO₂, CF₃)Increases
7 Electron-donatingDecreases
6, 8, 9 Any substituentDecreases or abolishes

The aryl group at position 5 (Ring C) plays a significant role in receptor binding.

Ortho (2') and Di-ortho (2', 6') Positions: Introducing electron-withdrawing groups, typically halogens like fluorine or chlorine, at the 2'-position or at both the 2' and 6' positions can greatly increase activity. youtube.comscribd.com

Meta (3') and Para (4') Positions: In contrast, substitution at the 3', 4', or 5' positions on the phenyl ring generally leads to a decrease or loss of activity. youtube.com

Bioisosteric Replacement: The phenyl ring can be replaced with other heteroaromatic rings, such as thiophene (B33073) or furan, to modulate activity. chemisgroup.us For example, 5-(2'-thienyl) benzodiazepines have shown high affinity for the receptors. chemisgroup.usresearchgate.net

Table 2: Effect of Substituents on C5-Phenyl Ring (Ring C) on Activity

PositionType of SubstituentEffect on Activity
2' (ortho) Electron-withdrawing (e.g., F, Cl)Increases
2', 6' (di-ortho) Electron-withdrawing (e.g., halogens)Greatly increases
3', 4', 5' Any substituentDecreases or abolishes

Conformational Dynamics of 1,4-Benzodiazepines and Their Role in Molecular Recognition

The seven-membered diazepine ring of a this compound is not planar; it adopts a flexible, boat-like or twist-chair conformation. researchgate.net Due to the unsymmetrical substitution pattern, these molecules are chiral, even without a specific chiral center. researchgate.net At room temperature, 1,4-benzodiazepines exist as a mixture of two rapidly interconverting conformational enantiomers through a process of ring flipping. researchgate.netnih.gov

This conformational flexibility is critical for molecular recognition at the receptor site. It is proposed that the receptor specifically recognizes and binds to one preferred conformation. nih.gov The introduction of substituents can influence the conformational equilibrium. For example, introducing a methyl group at the C-3 position can stabilize one conformer over the other, depending on its stereochemistry (R or S). quora.com The ability of the molecule to adopt the correct three-dimensional shape to fit into the binding pocket of the GABA-A receptor is a key determinant of its activity. nih.gov The spatial presentation of the various functional groups, dictated by the ring's conformation, is vital for the ligand-receptor interaction. nih.govnih.gov

Rational Design Strategies for Modulated Molecular Activity of 1,4-Benzodiazepines

The extensive knowledge of SAR for 1,4-benzodiazepines has enabled rational design strategies aimed at creating new molecules with improved properties, such as enhanced selectivity for specific GABA-A receptor subtypes. nih.gov The goal is often to develop compounds that retain the desired therapeutic effects while minimizing unwanted side effects. chemisgroup.us

One key strategy involves the synthesis of functionalized this compound derivatives by developing novel synthetic routes that allow for precise placement of various functional groups. nih.gov For instance, new methods for constructing the diazepine ring allow for the introduction of diverse substituents at positions that were previously difficult to modify. nih.govmdpi.com

Quantitative structure-activity relationship (QSAR) studies and computational modeling are also integral to modern design strategies. nih.govchemisgroup.us These approaches help to predict the biological activity of novel compounds and provide a deeper understanding of the molecular interactions between the ligand and the receptor. chemisgroup.us Docking studies, for example, can simulate how different conformers of a benzodiazepine fit into the receptor's binding pocket, helping to explain the activity of different analogues and guide the design of new ones. nih.govnih.gov

The development of bioisosteres, where one functional group is replaced by another with similar physical or chemical properties, is another common strategy. Replacing the C5-phenyl ring with a thiophene ring is an example that has led to compounds with enhanced anxiolytic properties. youtube.comchemisgroup.us Through these combined synthetic and computational approaches, medicinal chemists continue to explore the chemical space of 1,4-benzodiazepines to discover novel modulators of the GABA-A receptor. acs.org

Advanced Analytical and Computational Investigations of 1,4 Benzodiazepines

Spectroscopic Analysis of 1,4-Benzodiazepine Molecular Structure and Dynamics

Spectroscopic techniques, coupled with computational analysis, are fundamental in elucidating the intricate structural and dynamic aspects of 1,4-benzodiazepines.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ring Inversion Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly dynamic NMR (DNMR) and 2D-EXSY NMR, plays a pivotal role in characterizing the conformational dynamics of the seven-membered diazepine (B8756704) ring within 1,4-benzodiazepines springernature.comacs.orgnih.govacs.org. These studies have consistently revealed that the diazepine ring typically adopts a boat-like conformation, which is subject to a process of ring inversion springernature.comresearchgate.netnih.govresearchgate.net. The energy barriers associated with this inversion have been quantified, with Density Functional Theory (DFT) calculations often employed to accurately reproduce experimental findings, typically achieving agreement within 1-2 kcal/mol acs.orgnih.govacs.org. The presence and nature of substituents, especially those at the N1 position, have been shown to significantly influence these inversion barriers acs.orgnih.govacs.org. Furthermore, investigations utilizing lanthanide shift reagents (LSR) in ¹H NMR spectroscopy have indicated that certain 1,4-benzodiazepines exist in solution as rapidly interconverting pseudo-boat conformers researchgate.net. In the context of bivalent ligands incorporating benzodiazepine (B76468) moieties, low-temperature NMR has been instrumental in distinguishing between linear and folded conformations, with folded structures being identified as non-binding to benzodiazepine receptors nih.gov. NMR techniques have also been applied to study isomerism and tautomeric equilibria in various benzodiazepine derivatives, where solvent polarity can influence these processes researchgate.net. The study of conformational chirality, arising from the interconverting boat conformations of the diazepine ring, has also been facilitated by dynamic HPLC methods coupled with computational analyses researchgate.net.

X-ray Crystallography and Solid-State Structural Elucidation

Table 1: Key Structural Features from X-ray Crystallography

Compound/DerivativeCrystal SystemSpace GroupKey Structural Feature/ObservationReference(s)
(S)-10-propargylpyrrolo[2,1-c] springernature.comespublisher.combenzodiazepine-5,11-dioneN/AN/ADiazepine ring adopts a boat conformation; C—H⋯O hydrogen bonds observed; Hirshfeld surface analysis. iucr.org
7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-1,4-benzodiazepin-2-one (Oxazepam)N/AN/ABoat conformation of the diazepine ring. springernature.com
7-chloro-1,3-dihydro-1-(N-methylacetamido)-5-phenyl-2H-1,4-benzodiazepin-ZoneN/AN/AN/A springernature.com
Chlordiazepoxide (Form II)TriclinicP1Four crystallographically independent molecules; dimers linked by hydrogen bonding. nih.gov
Spiro-1,4-benzodiazepin-2-one (4 aaa)N/AN/AThermal ellipsoid representation provided. researchgate.net
2,3-dihydro-1H-1,4-benzodiazepinesN/AN/AConformational analysis performed. springernature.com

Note: N/A indicates that specific details were not provided in the cited snippets.

Quantum Chemical Calculations and Electronic Structure Analysis of 1,4-Benzodiazepines

Quantum chemical methods, particularly DFT, are extensively used to probe the electronic structure and conformational landscape of 1,4-benzodiazepines.

Density Functional Theory (DFT) Studies on Conformational and Electronic Properties

Density Functional Theory (DFT) is a cornerstone computational method for investigating the conformational and electronic properties of 1,4-benzodiazepines, frequently employing functionals like B3LYP with basis sets such as 6-311G(d,p) iucr.orgeurjchem.comimist.maupt.romdpi.com. DFT calculations are highly effective in optimizing molecular geometries and accurately reproducing experimental NMR-derived ring inversion barriers, often achieving agreement within 1-2 kcal/mol acs.orgnih.govacs.org. These studies provide detailed insights into charge distribution, electrostatic potentials, and Molecular Electrostatic Potential (MEP) surfaces, which are crucial for understanding molecular interactions eurjchem.commdpi.com. The impact of various substituents, particularly at the C7 and C2' positions, on these electronic features has been systematically investigated, revealing significant alterations in charge distributions and potential interaction sites eurjchem.com. DFT methods are also employed to analyze tautomeric equilibria and electronic characteristics of benzodiazepine derivatives, often correlating these properties with their observed biological activities or receptor interactions upt.ronih.goveurjchem.comjchr.org. Furthermore, DFT calculations are valuable for validating experimental spectroscopic data, such as Infrared (IR) spectra, and for elucidating the nature of intramolecular interactions within these molecules mdpi.com. The optimization of molecular geometries via DFT serves as a foundational step for subsequent computational analyses, including those focused on electronic properties dergipark.org.tr.

HOMO-LUMO Analysis and Energy Gap Elucidation

The analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), using DFT provides critical information regarding the electronic characteristics, reactivity, and inherent stability of 1,4-benzodiazepines iucr.orgespublisher.comimist.maupt.roeurjchem.comjchr.orgdergipark.org.tr. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key parameter, with reported values for various this compound derivatives typically falling within the range of approximately 2.88 to 4.01 eV iucr.orgespublisher.comimist.maupt.rodergipark.org.tr. A smaller HOMO-LUMO energy gap is generally associated with increased molecular reactivity and a greater propensity for charge transfer processes within the molecule espublisher.comupt.rodergipark.org.tr. Typically, HOMO orbitals are observed to be delocalized across the aromatic ring systems, while LUMO orbitals may exhibit localization or delocalization across the entire molecular framework iucr.orgespublisher.comupt.ro. The HOMO-LUMO energy gap is also correlated with molecular hardness, a measure of resistance to electron distribution changes, and has been linked to the concept of aromaticity upt.ro.

Table 2: HOMO-LUMO Energy Gaps of this compound Derivatives

Compound/DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
(S)-10-propargylpyrrolo[2,1-c] springernature.comespublisher.combenzodiazepine-5,11-dione-4.0030-0.52033.4829 iucr.org
1-Ethyl-4-phenyl-1,5-benzodiazepine-2-thione (EPBZ)N/AN/A~3.88 espublisher.com
EPBZ-ClN/AN/A~3.38 - 4.01 espublisher.com
OlanzapineN/AN/A3.937 dergipark.org.tr
Compound (I) (Pyrrolo[2,1-c] springernature.comespublisher.combenzodiazepine-5,11-dione derivative)-3.8793-0.58753.2919 imist.ma
ClonazepamN/AN/A(Implied) upt.ro
LorazepamN/AN/A(Implied) upt.ro
NitrazepamN/AN/A(Implied) upt.ro

Note: N/A indicates that specific numerical values for HOMO/LUMO energies were not explicitly provided in the cited snippets for these compounds, though the energy gap was mentioned.

Molecular Modeling and Simulation Approaches to this compound Interactions

Molecular modeling and simulation techniques are crucial for understanding the complex interactions of 1,4-benzodiazepines at a molecular level.

Molecular modeling and simulation techniques, including molecular mechanics, molecular dynamics (MD), molecular docking, and Monte Carlo (MC) simulations, are extensively applied to investigate the interactions of 1,4-benzodiazepines with biological targets and other molecular entities nih.govmdpi.comnih.govnih.govresearchgate.netnih.govcosmosscholars.com. Molecular mechanics simulations have been utilized to study the covalent interactions of pyrrolo springernature.comespublisher.combenzodiazepines with DNA, revealing that these interactions cause minimal distortion to the DNA double helix nih.gov. Molecular dynamics simulations are employed to model systems comprising benzodiazepines and adulterants/diluents, enabling the prediction of stable structures and the analysis of intermolecular interactions through methods like Quantum Theory of Atoms in Molecules (QTAIM) mdpi.com. Molecular docking studies, often integrated with experimental X-ray crystallographic data or homology models, are crucial for understanding how benzodiazepine ligands bind to specific receptors, such as the GABAA receptor nih.govcosmosscholars.com. These simulation approaches contribute to predicting binding affinities, elucidating ligand orientations within binding pockets, and identifying the roles of specific functional groups in mediating these interactions nih.govnih.govnih.govcosmosscholars.com. Monte Carlo simulations have also been applied to characterize the formation of inclusion complexes between benzodiazepines and cyclodextrins, which is relevant for enhancing drug delivery applications researchgate.net. Research on bivalent ligands containing benzodiazepine moieties has leveraged molecular modeling alongside low-temperature NMR to ascertain conformational preferences, distinguishing between linear and folded structures, where folded conformations are found to be non-binding nih.gov.

Chemical Biology Applications and Future Academic Research Directions for 1,4 Benzodiazepines

1,4-Benzodiazepine Scaffolds as Chemical Probes for Biological Systems

The inherent structural features of the this compound core make it an attractive scaffold for developing chemical probes. These probes are invaluable tools for investigating biological processes, identifying molecular targets, and visualizing cellular events. Modifications to the benzodiazepine (B76468) skeleton can introduce functionalities that allow for detection, such as fluorescent tags or affinity labels. For instance, fluorescently labeled benzodiazepine derivatives can be synthesized to visualize the localization and dynamics of their target receptors within cells or tissues nih.govacs.org. These probes can also be designed as affinity reagents to covalently bind to their target proteins, facilitating target identification and characterization through techniques like mass spectrometry scispace.com. The ability to tune the physicochemical properties of benzodiazepine derivatives through structural modifications allows for the creation of probes with specific cellular permeability, target affinity, and signaling capabilities, thereby enhancing their utility in complex biological systems chemisgroup.usresearchgate.net.

Development of Novel Chemotypes and Research Tools Based on the this compound Core

The this compound nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets tandfonline.comresearchgate.netnih.govmdpi.com. This characteristic has spurred efforts to synthesize novel chemotypes that retain the core benzodiazepine structure but exhibit altered or entirely new functionalities. Researchers are actively developing benzodiazepine analogs as research tools for various applications, including high-throughput screening, assay development, and the study of receptor-ligand interactions. For example, libraries of diverse benzodiazepine derivatives can be synthesized to explore structure-activity relationships (SAR) and identify compounds with specific biological profiles chemisgroup.usvt.edu. The development of novel chemotypes also aims to create compounds that can selectively modulate specific biological pathways or interact with targets beyond the classical GABAA receptor, thereby expanding the utility of the benzodiazepine scaffold in biological research mdpi.comafjbs.com.

Strategies for Enhancing Molecular Selectivity and Binding Affinity of 1,4-Benzodiazepines

A significant area of research involves refining the molecular selectivity and binding affinity of this compound derivatives. Classical benzodiazepines often exhibit broad activity due to their interaction with various GABAA receptor subtypes ub.eduwikipedia.orgfrontiersin.org. To overcome this, medicinal chemists employ SAR studies to identify specific structural modifications that enhance binding to desired targets while minimizing off-target interactions. Strategies include altering substituents at various positions of the benzodiazepine core, such as the 1st, 3rd, 5th, and 7th positions, to optimize interactions with target binding sites chemisgroup.usegpat.com. For instance, modifications to the phenyl ring at the 5th position or the introduction of electron-withdrawing groups at the 7th position have been shown to significantly influence potency and selectivity chemisgroup.usegpat.com. Furthermore, research into GABAA receptor subtype selectivity, particularly targeting specific alpha subunit interfaces (e.g., α5-containing receptors), is a key strategy for developing compounds with improved therapeutic indices and reduced side effects tandfonline.comresearchgate.net. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in guiding these optimization efforts chemisgroup.usresearchgate.netmeduniwien.ac.atresearchgate.net.

Exploration of New Molecular Targets and Biological Pathways for this compound Derivatives

While the primary mechanism of action for classical benzodiazepines involves modulation of the GABAA receptor, ongoing research is uncovering new molecular targets and biological pathways influenced by benzodiazepine derivatives. Studies have indicated that benzodiazepines can interact with peripheral-type benzodiazepine receptors (PBRs), which are involved in processes distinct from GABAA receptor modulation, such as immune responses and cell injury wikipedia.org. Furthermore, some benzodiazepine derivatives have shown potential in modulating other receptor systems, including cholecystokinin (B1591339) (CCK2) receptors and serotonin (B10506) receptors, influencing physiological processes like appetite regulation researchgate.netnih.gov. There is also emerging interest in the potential of benzodiazepine derivatives as agents targeting cancer cells, with some compounds demonstrating antiproliferative effects by inhibiting tubulin polymerization aacrjournals.orgresearchgate.net. Research into these novel targets and pathways is expanding the therapeutic and investigative scope of the benzodiazepine scaffold.

Integration of Synthetic and Computational Methodologies for this compound Discovery

The discovery and optimization of novel this compound derivatives are increasingly reliant on the integration of synthetic chemistry and computational methodologies. Computer-aided drug design (CADD) tools, including molecular docking, virtual screening, and QSAR, are instrumental in predicting binding affinities, identifying potential lead compounds, and guiding synthetic efforts researchgate.netupc.edubeilstein-journals.orgresearchgate.net. For example, molecular docking can predict how benzodiazepine derivatives interact with target proteins, aiding in the design of molecules with enhanced binding and selectivity researchgate.netnih.gov. Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide deeper insights into molecular properties, conformational flexibility, and binding mechanisms researchgate.netresearchgate.netmdpi.combohrium.com. The synergy between these computational approaches and traditional synthetic organic chemistry allows for the efficient exploration of chemical space, rapid optimization of lead compounds, and the rational design of novel benzodiazepine-based molecules for various biological applications tandfonline.comnih.govmdpi.comnih.gov.

Compound List

this compound

Alprazolam

Bromazepam

Chlordiazepoxide

Clonazepam

Diazepam

Flumazenil

Flunitrazepam

Flurazepam

Lorazepam

Midazolam

Nitrazepam

Oxazepam

Prazepam

Temazepam

Triazolam

Phenazepam

Q & A

Q. Methodological Considerations :

  • Chromatography : Use reverse-phase columns (C18) with mobile phases optimized for lipophilic BDZs.
  • Mass Spectrometry : Employ electrospray ionization (ESI) in positive ion mode for metabolite identification.
  • Validation : Ensure linearity (0.1–100 ng/mL), recovery rates (>80%), and precision (CV <15%) .

How can researchers resolve contradictions in receptor binding affinity data for novel 1,4-Benzodiazepine derivatives?

Advanced Research Question
Contradictions in receptor affinity data may arise from variations in experimental conditions (e.g., pH, temperature) or molecular lipophilicity. To address this:

Standardize Assays : Use uniform GABAA receptor subtypes (e.g., α1β2γ2) in radioligand binding studies .

Computational Modeling : Apply molecular docking or QSAR studies to correlate structural features (e.g., substituents at positions 1 and 4) with affinity trends .

Validate with Orthogonal Methods : Compare results from fluorescence polarization assays with electrophysiology data to confirm functional activity .

What synthetic pathways are commonly used for this compound derivatives?

Basic Research Question
Classical synthesis involves cyclocondensation of o-phenylenediamine with ketones or aldehydes under acidic conditions. For example:

  • Step 1 : React 2-aminobenzophenone with chloroacetyl chloride to form a diketone intermediate.
  • Step 2 : Perform ring closure using ammonium acetate in acetic acid to yield the this compound core .

Q. Key Optimization :

  • Use catalysts like ZnCl2 to enhance reaction efficiency.
  • Introduce fluorine or chlorine substituents at position 7 or 2' to modulate pharmacokinetic properties .

What methodological considerations are critical when using ATR-SEIRAS for nondestructive classification of benzodiazepines?

Advanced Research Question
Attenuated total reflection-surface enhanced infrared spectroscopy (ATR-SEIRAS) requires:

Spectral Preprocessing : Apply first-derivative transformation to minimize baseline drift and enhance peak resolution .

Multivariate Analysis : Use Fisher discriminant analysis (FDA) or machine learning models (e.g., MLPNN) to classify spectra.

Validation : Achieve >95% accuracy by training models on fused spectral datasets (original + first-derivative spectra) .

Table 1 : Classification Accuracy of ATR-SEIRAS Models

DatasetFDA AccuracyMLPNN Accuracy
Original Spectra92.6%88.9%
First-Derivative96.3%96.3%
Fused Spectra100%97.5%

What are the key factors in designing pharmacological evaluations for 1,4-Benzodiazepines?

Basic Research Question
Pharmacological studies should assess:

  • Receptor Specificity : Screen against GABAA receptor subtypes (α1–α6) using patch-clamp electrophysiology .
  • Metabolic Stability : Conduct liver microsome assays to evaluate CYP450-mediated degradation .
  • Toxicity : Perform acute toxicity tests (LD50) in rodent models and genotoxicity assays (Ames test) .

Q. Data Interpretation :

  • Correlate in vitro IC50 values with in vivo efficacy in anxiety or seizure models (e.g., elevated plus maze) .

How do multi-omics approaches enhance understanding of this compound metabolism?

Advanced Research Question
Integrate metabolomics, proteomics, and transcriptomics to:

Identify Metabolites : Use LC-HRMS to detect phase I (hydroxylation) and phase II (glucuronidation) metabolites in hepatocyte cultures .

Pathway Analysis : Map BDZ-induced changes in GABAergic signaling or neurosteroid biosynthesis via KEGG/Reactome databases .

Biomarker Discovery : Link pharmacokinetic profiles (e.g., Cmax, t1/2) with proteomic signatures of drug resistance .

What safety protocols are essential when handling 1,4-Benzodiazepines in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Waste Management : Collect chemical waste in sealed containers and dispose via certified hazardous waste services .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroacetyl chloride) .

What strategies optimize sample preparation for this compound analysis in complex matrices?

Advanced Research Question
Modern techniques improve recovery and reduce matrix interference:

  • Microextraction by Packed Sorbent (MEPS) : Achieve >90% recovery from whole blood using C8 sorbents .
  • Dispersive Liquid-Liquid Microextraction (DLLME) : Extract BDZs from urine with 1-octanol as the dispersant .
  • Automated Systems : Implement ASPEC (Automated Sample Preparation with Extraction Columns) for high-throughput workflows .

Table 2 : Comparison of Sample Preparation Techniques

TechniqueRecovery (%)Matrix Compatibility
SPE80–85Plasma, Serum
MEPS90–95Whole Blood
DLLME85–88Urine, Saliva

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Benzodiazepine
Reactant of Route 2
1,4-Benzodiazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.